3,6-Anhydro-D-galactose

概要

説明

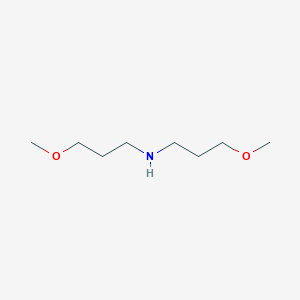

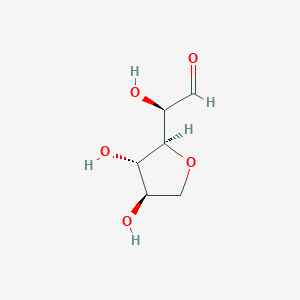

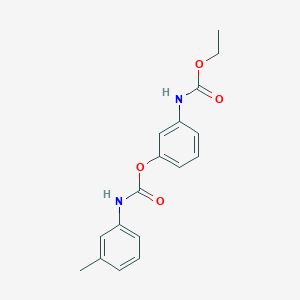

3,6-Anhydro-D-galactose is a monosaccharide of D-galactose where the 3 and 6 positions are cyclised in an ether link . It is found naturally occurring in Rhodophyta (Red Algae) and is a constituent of the sulphated polysaccharides .

Synthesis Analysis

The metabolic pathway of this compound degradation has been investigated in carrageenan-degrading microorganisms . D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions in the following route: this compound → 3,6-anhydro-D-galactonate → 2-keto-3-deoxy-D-galactonate (D-KDGal) → 2-keto-3-deoxy-6-phospho-D-galactonate → pyruvate + D-glyceraldehyde-3-phosphate .

Molecular Structure Analysis

The molecular formula of this compound is C6H10O5 . Its average mass is 162.141 Da and its monoisotopic mass is 162.052826 Da .

Chemical Reactions Analysis

In the metabolic pathway of this compound degradation, D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . The pathway of D-AnG degradation is composed of two parts: transformation of D-AnG to D-KDGal using two D-AnG specific enzymes and breakdown of D-KDGal to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .

Physical And Chemical Properties Analysis

Low-molecular-weight carrageenan, which contains this compound, shows advantages in solubility, absorption efficiency, and bioavailability compared to original carrageenan .

科学的研究の応用

κ-カラギーナンからの製造

3,6-Anhydro-D-galactose (D-AnG)は、硫酸化多糖であるκ-カラギーナンから、酸触媒を用いて製造することができる . この研究は、D-AnGとD-ガラクトース(D-Gal)が交互に結合した主鎖を持つκ-カラギーナンからのD-AnGの酸触媒による製造について記述している。κ-カラギーナン加水分解によるD-AnGの最大生産のための最適条件は、0.2 M HClを用いて100℃、反応時間30分であることがわかった .

バイオ燃料の製造

D-AnGはバイオ燃料の製造に使用できる . D-AnGの製造は、D-AnGからバイオ燃料や生化学物質への変換に関する将来の研究を促進する可能性がある .

生物触媒的変換

カラギーナンの生物触媒的変換は、this compoundの製造に使用できる . この研究は、ι-カラギーナンとκ-カラギーナンを3,6-アンヒドロ-D-ガラクトースにワンポット生体変換する最初の酵素反応の開発を示した .

食品、化粧品、およびバイオテクノロジー分野での用途

カラギーナンから誘導された脱水糖、this compoundを含む、様々な生物学的機能を示し、食品、化粧品、およびバイオテクノロジー分野での利用とカスケード化にとって非常に有望である .

アガロースからの製造

赤い大型藻類の炭水化物では、3,6-アンヒドロ-L-ガラクトース(AHG)は、D-ガラクトースとともにアガロースを構成する主要な糖である . しかし、AHGは一般的な糖ではなく、化学的に不安定であり、効率的な変換や利用に課題を突きつけている

作用機序

Safety and Hazards

将来の方向性

Marine biomass, including 3,6-Anhydro-D-galactose, stands out as a sustainable resource for generating value-added chemicals . In particular, anhydrosugars derived from carrageenans exhibit a variety of biological functions, rendering them highly promising for utilization and cascading in food, cosmetic, and biotechnological applications .

生化学分析

Biochemical Properties

3,6-Anhydro-D-galactose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathway of carrageenan-degrading microorganisms . In this pathway, this compound is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported that carrageenans, which contain this compound, exhibit various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It is involved in binding interactions with enzymes in the metabolic pathway, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the production of this compound from κ-carrageenan using acid catalysts has been studied, and the optimal condition for maximum production was found to be at a temperature of 100°C and a reaction time of 30 minutes .

Metabolic Pathways

This compound is involved in the metabolic pathway of carrageenan-degrading microorganisms. It is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . This pathway involves the transformation of this compound to 2-keto-3-deoxy-D-galactonate using two specific enzymes, and the breakdown of 2-keto-3-deoxy-D-galactonate to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .

特性

IUPAC Name |

(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931029 | |

| Record name | 3,6-Anhydrohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14122-18-0 | |

| Record name | 3,6-Anhydrogalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydrogalactose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydrohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-ANHYDROGALACTOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)